molecular formula C10H8N2O3 B11756664 1H-Indazole-3-carboxylic acid, 4-formyl-, methyl ester

1H-Indazole-3-carboxylic acid, 4-formyl-, methyl ester

Cat. No.: B11756664
M. Wt: 204.18 g/mol
InChI Key: SXKLXBRUAYDYJL-UHFFFAOYSA-N
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Description

Methyl 4-formyl-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-formyl-1H-indazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-formyl-1H-indazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of methyl 4-formyl-1H-indazole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-carboxy-1H-indazole-3-carboxylate.

    Reduction: Methyl 4-hydroxymethyl-1H-indazole-3-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of methyl 4-formyl-1H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The formyl group can interact with active sites of enzymes or receptors, altering their activity and leading to therapeutic effects. The indazole ring provides structural stability and enhances binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-indazole-3-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.

    Methyl 4-hydroxy-1H-indazole-3-carboxylate: Contains a hydroxyl group instead of a formyl group, leading to variations in chemical behavior and biological activity.

    Methyl 4-nitro-1H-indazole-3-carboxylate:

Uniqueness

Methyl 4-formyl-1H-indazole-3-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester group on the indazole ring. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 4-formyl-1H-indazole-3-carboxylate

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)9-8-6(5-13)3-2-4-7(8)11-12-9/h2-5H,1H3,(H,11,12)

InChI Key

SXKLXBRUAYDYJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=CC=CC(=C21)C=O

Origin of Product

United States

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